molecular formula C25H37N5O6 B605535 Apimostinel CAS No. 1421866-48-9

Apimostinel

货号: B605535
CAS 编号: 1421866-48-9
分子量: 503.6 g/mol
InChI 键: DVBUEXCIEIAXPM-PJUQSVSOSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

化学反应分析

NRX-1074 会经历各种化学反应,包括:

这些反应中常用的试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂,以及用于取代反应的各种亲核试剂。 这些反应形成的主要产物通常是原始四肽结构的衍生物 .

科学研究应用

Phase 1 Studies

The initial clinical studies have focused on establishing safety and efficacy profiles:

  • Phase 1 Biomarker Study : This study involved dosing 40 healthy participants with single and multiple ascending doses of apimostinel. The aim was to understand dose dynamics through electroencephalogram (EEG) measures, which provide insights into the drug's interaction with neural pathways. Early results indicated that this compound could achieve significant antidepressant effects within 24 hours, with a p-value of 0.0034, demonstrating its potential as a rapid treatment option for depression .
  • Safety Profile : this compound has shown a favorable safety profile, with no significant psychotomimetic or dissociative side effects reported during trials, distinguishing it from other rapid-acting antidepressants like ketamine .

Phase 2 Studies

Ongoing Phase 2 studies are exploring the efficacy of this compound in larger populations:

  • Major Depressive Disorder : A Phase 2a study demonstrated that a single dose of this compound resulted in a notable improvement in depressive symptoms compared to placebo, with a response rate of 74% (p=0.0067) at 24 hours post-administration .
  • Combination Therapies : A recent collaboration between Gate Neurosciences and the University of Pittsburgh aims to assess the efficacy of this compound combined with a digital neurocognitive tool called Automated Self-Association Training (ASAT). This study hypothesizes that combining cognitive training with this compound can extend the duration of its antidepressant effects by leveraging enhanced synaptic plasticity during treatment .

Case Studies and Findings

Several studies have documented the effects and applications of this compound:

Study TypeFindingsReference
Phase 1 Biomarker StudyRapid antidepressant effects within 24 hours; favorable safety profile
Phase 2a StudySignificant improvement in depression scores; high response rate
Combination Therapy StudyPotential for extended efficacy using ASAT with this compound

生物活性

Apimostinel, a second-generation positive allosteric modulator (PAM) of the N-methyl-D-aspartate receptor (NMDAR), is under investigation for its rapid antidepressant effects, particularly in major depressive disorder (MDD). This article details the biological activity of this compound, focusing on its mechanism of action, clinical trial findings, and safety profile.

This compound enhances synaptic function through modulation of the NMDAR, which plays a crucial role in neuroplasticity and the regulation of mood. The drug increases the activity of mammalian target of rapamycin complex 1 (mTORC1) in the presence of brain-derived neurotrophic factor (BDNF), promoting protein synthesis that is essential for neuroplastic changes associated with antidepressant effects . This mechanism is similar to that of ketamine but with a significantly improved safety profile, as this compound does not produce dissociative or psychotomimetic side effects typically associated with ketamine .

Phase 1 Studies

A recent Phase 1 study evaluated the safety and pharmacodynamics of this compound in healthy volunteers. The study demonstrated:

  • Safety and Tolerability : this compound was well-tolerated across multiple ascending doses (1 mg, 5 mg, 10 mg) and a single high dose (25 mg) in a cohort of 40 participants. No significant adverse effects were reported, particularly no ketamine-like side effects .
  • qEEG Biomarkers : Quantitative electroencephalogram (qEEG) analysis showed a dose-dependent increase in biomarkers indicative of NMDAR activation. The most significant effects were observed at the 10 mg dose, correlating with prior findings that indicated rapid antidepressant efficacy within 24 hours post-administration .

Phase 2 Studies

Following promising Phase 1 results, a Phase 2 trial is set to explore the combination of this compound with digital neurocognitive training to enhance its antidepressant effects. This study aims to leverage a "primed window of brain plasticity" to extend the duration of relief from depressive symptoms .

Summary of Clinical Findings

Study Phase Participants Dosage Key Findings
Phase 140 healthy volunteers1 mg, 5 mg, 10 mg, 25 mgWell-tolerated; no psychotomimetic effects; significant qEEG activation at 10 mg
Phase 2TBDTBDInvestigating combination with digital therapeutic for enhanced efficacy

Case Studies and Observations

In previous studies involving this compound:

  • A single intravenous dose resulted in statistically significant reductions in depression scores within 24 hours (p=0.0034), with effects lasting up to seven days .
  • In comparison to traditional SSRIs and other rapid-acting treatments, this compound showed a higher response rate, indicating its potential as a transformative treatment for MDD .

属性

IUPAC Name

(2R)-1-[(2S)-1-[(2S,3R)-2-amino-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-2-benzylpyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H37N5O6/c1-15(31)19(26)23(35)29-12-6-10-18(29)22(34)30-13-7-11-25(30,14-17-8-4-3-5-9-17)24(36)28-20(16(2)32)21(27)33/h3-5,8-9,15-16,18-20,31-32H,6-7,10-14,26H2,1-2H3,(H2,27,33)(H,28,36)/t15-,16-,18+,19+,20+,25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVBUEXCIEIAXPM-PJUQSVSOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)N1CCCC1C(=O)N2CCCC2(CC3=CC=CC=C3)C(=O)NC(C(C)O)C(=O)N)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)N2CCC[C@@]2(CC3=CC=CC=C3)C(=O)N[C@@H]([C@@H](C)O)C(=O)N)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H37N5O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101031863
Record name Apimostinel
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101031863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

503.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1421866-48-9
Record name Apimostinel [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1421866489
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NRX-1074
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11784
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Apimostinel
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101031863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name APIMOSTINEL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TTT1F11FZB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。